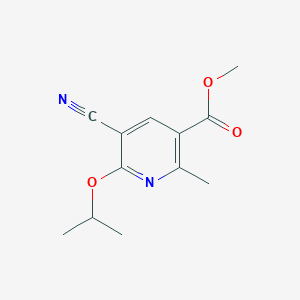

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

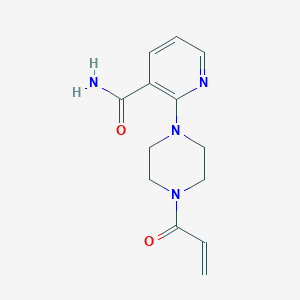

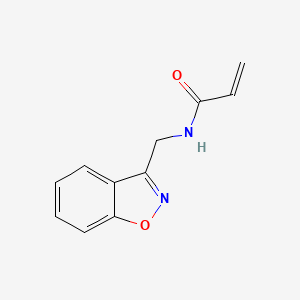

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 . The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of Methyl 5-cyano-6-isopropoxy-2-methylnicotinate consists of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The exact arrangement of these atoms in the molecule is not provided in the search results.Scientific Research Applications

Synthesis and Chemical Transformations

Research on Methyl 5-cyano-6-isopropoxy-2-methylnicotinate often involves its synthesis and chemical transformations. For instance, Wenkert et al. (1970) explored general methods for the synthesis of indole alkaloids, presenting an approach that may incorporate compounds similar to Methyl 5-cyano-6-isopropoxy-2-methylnicotinate in the synthesis process Wenkert, E., Dave, K. G., Dainis, I., & Reynolds, G. D. (1970). Additionally, Zolfigol et al. (2013) reported on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, demonstrating the compound's relevance in the development of green and efficient synthetic methodologies Zolfigol, M., Tavasoli, M., Moosavi‐Zare, A., Moosavi, P., Kruger, H., Shiri, M., & Khakyzadeh, V. (2013).

Epigenetic Research

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate and related compounds find applications in epigenetic research, particularly in studies focusing on DNA modifications. Tahiliani et al. (2009) and Booth et al. (2012) have contributed to understanding the role of DNA methylation and hydroxymethylation in mammalian genomes, which are crucial for gene regulation and development. These studies underscore the significance of chemical compounds in elucidating biological mechanisms at the molecular level Tahiliani, M., Koh, K. P., Shen, Y., Pastor, W. A., Bandukwala, H. S., Brudno, Y., Agarwal, S., Iyer, L. M., Liu, D. R., Aravind, L., & Rao, A. (2009); Booth, M., Branco, M., Ficz, G., Oxley, D., Krueger, F., Reik, W., & Balasubramanian, S. (2012).

Catalysis and Organic Chemistry

Further investigations into the compound's utility reveal its role in organic synthesis and catalysis. Galenko et al. (2017) discussed the Fe(II)/Au(I) relay catalyzed isomerization of propargylisoxazole to pyridine, providing access to 6-halonicotinates, which illustrates the compound's applicability in generating structurally complex and biologically significant molecules Galenko, A., Shakirova, F. M., Galenko, E., Novikov, M., Khlebnikov, A. (2017).

Semiochemicals and Pest Management

In the realm of agricultural science, methyl isonicotinate, a compound related to Methyl 5-cyano-6-isopropoxy-2-methylnicotinate, has been identified as a non-pheromone semiochemical for thrips pest management. Research by Teulon et al. (2017) highlights its potential for enhanced monitoring and management of thrips in agricultural settings, demonstrating the compound's versatility beyond traditional chemical research Teulon, D., Davidson, M., Perry, N., Nielsen, M., Castañé, C., Bosch, D., Riudavets, J., Tol, R. V., & Kogel, W. D. (2017).

properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-propan-2-yloxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7(2)17-11-9(6-13)5-10(8(3)14-11)12(15)16-4/h5,7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWVFAODPUOEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC(C)C)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)

![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/no-structure.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)